molecular formula C19H24N6O B4492251 N-[5,6-DIMETHYL-7-(3-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-(2-MORPHOLINOETHYL)AMINE

N-[5,6-DIMETHYL-7-(3-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-(2-MORPHOLINOETHYL)AMINE

Cat. No.: B4492251
M. Wt: 352.4 g/mol
InChI Key: IIPLZJKIFVUBPC-UHFFFAOYSA-N
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Description

N-[5,6-DIMETHYL-7-(3-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-(2-MORPHOLINOETHYL)AMINE is a complex organic compound with significant potential in various scientific fields. This compound features a pyrrolo[2,3-d]pyrimidine core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5,6-DIMETHYL-7-(3-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-(2-MORPHOLINOETHYL)AMINE typically involves multi-step organic reactionsCommon reagents used in these reactions include various halogenated intermediates, palladium catalysts, and amine coupling agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity, essential for pharmaceutical and research applications.

Chemical Reactions Analysis

Types of Reactions

N-[5,6-DIMETHYL-7-(3-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-(2-MORPHOLINOETHYL)AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted analogs.

Scientific Research Applications

N-[5,6-DIMETHYL-7-(3-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-(2-MORPHOLINOETHYL)AMINE has numerous applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying cellular processes and signaling pathways.

    Medicine: Potential therapeutic applications include targeting specific enzymes or receptors involved in disease pathways.

    Industry: It can be used in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of N-[5,6-DIMETHYL-7-(3-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-(2-MORPHOLINOETHYL)AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological responses. Detailed studies are required to elucidate the exact molecular interactions and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo[2,3-d]pyrimidine derivatives and morpholinoethylamine-containing molecules. These compounds share structural similarities but may differ in their biological activity and chemical reactivity.

Uniqueness

Its ability to interact with multiple molecular targets makes it a versatile compound for research and therapeutic development .

Properties

IUPAC Name

5,6-dimethyl-N-(2-morpholin-4-ylethyl)-7-pyridin-3-ylpyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O/c1-14-15(2)25(16-4-3-5-20-12-16)19-17(14)18(22-13-23-19)21-6-7-24-8-10-26-11-9-24/h3-5,12-13H,6-11H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIPLZJKIFVUBPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=NC=NC(=C12)NCCN3CCOCC3)C4=CN=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5,6-DIMETHYL-7-(3-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-(2-MORPHOLINOETHYL)AMINE
Reactant of Route 2
Reactant of Route 2
N-[5,6-DIMETHYL-7-(3-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-(2-MORPHOLINOETHYL)AMINE
Reactant of Route 3
N-[5,6-DIMETHYL-7-(3-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-(2-MORPHOLINOETHYL)AMINE
Reactant of Route 4
Reactant of Route 4
N-[5,6-DIMETHYL-7-(3-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-(2-MORPHOLINOETHYL)AMINE
Reactant of Route 5
Reactant of Route 5
N-[5,6-DIMETHYL-7-(3-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-(2-MORPHOLINOETHYL)AMINE
Reactant of Route 6
N-[5,6-DIMETHYL-7-(3-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-(2-MORPHOLINOETHYL)AMINE

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